molecular formula C7H10LiNO3 B13507978 Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate

Cat. No.: B13507978
M. Wt: 163.1 g/mol
InChI Key: RHKDTROZBSFZQX-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate is a lithium salt derived from the carboxylic acid precursor, 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) . The compound features a pyrrolidinone ring substituted with a methyl group at the 3-position and a lithium-coordinated acetate moiety. Its structure combines a bicyclic lactam system with an anionic carboxylate group, making it relevant in materials science and pharmaceutical chemistry for ionic conductivity or lithium-ion battery applications.

Properties

Molecular Formula

C7H10LiNO3

Molecular Weight

163.1 g/mol

IUPAC Name

lithium;2-(3-methyl-5-oxopyrrolidin-3-yl)acetate

InChI

InChI=1S/C7H11NO3.Li/c1-7(3-6(10)11)2-5(9)8-4-7;/h2-4H2,1H3,(H,8,9)(H,10,11);/q;+1/p-1

InChI Key

RHKDTROZBSFZQX-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1(CC(=O)NC1)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Lithium-Mediated Esterification

Overview:
This method involves the direct formation of the lithium salt of the ester by reacting the corresponding carboxylic acid or ester precursor with lithium compounds under controlled conditions.

Procedure:

  • Starting Material: 2-(3-methyl-5-oxopyrrolidin-3-yl)acetic acid or its ester derivative.
  • Reagents: Lithium hydroxide or lithium carbonate.
  • Reaction Conditions:
    • Dissolve the precursor in anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Add lithium hydroxide or lithium carbonate in stoichiometric or slight excess amounts.
    • Stir at ambient temperature or slightly elevated temperatures (around 50°C) for several hours until complete conversion, monitored via thin-layer chromatography or NMR.
  • Workup:
    • Acidify the reaction mixture with dilute acid if necessary, or proceed directly to purification.
    • Isolate the lithium salt via filtration or solvent evaporation.

Notes:

  • This method is straightforward but requires careful control of moisture to prevent hydrolysis.
  • The lithium salt can be purified by recrystallization or lyophilization.

Lithium-Halogen Exchange and Subsequent Carboxylation

Overview:
A more sophisticated approach involves lithium-halogen exchange on a halogenated precursor, followed by carboxylation to introduce the carboxylate group.

Procedure:

  • Starting Material: 3-methyl-5-oxopyrrolidin-3-yl halide derivative (e.g., bromide or iodide).
  • Reagents: n-Butyllithium (n-BuLi), carbon dioxide (CO₂).
  • Reaction Conditions:
    • Dissolve the halogenated precursor in anhydrous tetrahydrofuran under inert atmosphere (argon or nitrogen).
    • Cool to -78°C using a dry ice-acetone bath.
    • Add n-BuLi dropwise to effect lithium-halogen exchange, forming the corresponding organolithium intermediate.
    • Bubble CO₂ gas through the mixture to carboxylate the intermediate, forming the lithium carboxylate.
  • Workup:
    • Warm to room temperature, quench excess n-BuLi with alcohol or water cautiously.
    • Isolate the lithium carboxylate by filtration or solvent removal.

Advantages:

  • High regioselectivity and yield.
  • Suitable for complex derivatives.

Lithium-Mediated Cyclization and Functionalization

Overview:
This method involves cyclization of suitable precursors under lithium catalysis, followed by functionalization to yield the target compound.

Procedure:

  • Starting Material: N-alkylated or N-protected derivatives of pyrrolidin-3-yl compounds.
  • Reagents: Lithium diisopropylamide (LDA), or lithium metal, in combination with appropriate electrophiles such as methylating agents or acyl chlorides.
  • Reaction Conditions:
    • Generate lithium amide or metal in situ.
    • Conduct cyclization under inert atmosphere at low temperature.
    • Follow with acylation or methylation to introduce the methyl and oxo functionalities at the desired positions.
  • Workup:
    • Purify via chromatography or recrystallization.

Research Findings:

  • Literature indicates that lithium-mediated cyclization is effective for constructing pyrrolidinone frameworks, which can be further functionalized to incorporate the acetate moiety.

Multicomponent Synthesis via Lithium Catalysis

Overview:
Recent advances demonstrate that lithium salts can catalyze multicomponent reactions, such as the Biginelli reaction, to synthesize dihydropyrimidinones, which are structurally related to the target compound.

Procedure:

  • Combine aldehyde, 1,3-dicarbonyl compound, and urea/thiourea in the presence of lithium acetate as a catalyst under solvent-free or mild conditions.
  • After reaction completion, perform functional group modifications to introduce the 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate side chain.

Research Data:

  • Lithium acetate efficiently catalyzes the formation of pyrrolidinone derivatives with high yields and mild conditions, indicating its utility in synthesizing related compounds.

Data Summary Table

Method Key Reagents Typical Conditions Advantages Limitations
Direct Lithium-Mediated Esterification Lithium hydroxide/carbonate Ambient to 50°C, anhydrous solvent Simple, direct Moisture-sensitive
Lithium-Halogen Exchange n-Butyllithium, CO₂ -78°C, inert atmosphere High regioselectivity Requires low temperature control
Lithium-Mediated Cyclization Lithium diisopropylamide, metal Low temperature, inert Constructs pyrrolidinone core Multi-step, complex
Multicomponent Catalysis Lithium acetate Room temperature, solvent-free Eco-friendly, high yield Requires optimization for scale

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted pyrrolidinone derivatives .

Scientific Research Applications

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to the presence of lithium.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and enzyme activity. The pyrrolidinone moiety may also contribute to the compound’s biological activity by interacting with proteins and enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Lithium(1+) 2-(Oxetan-3-yl)acetate (CAS: 1416271-19-6)

This compound shares structural similarities with the target molecule but replaces the pyrrolidinone ring with an oxetane (a four-membered cyclic ether). Key differences include:

  • Ring Strain: Oxetane’s four-membered ring exhibits higher angular strain (~20–30 kcal/mol) compared to the five-membered pyrrolidinone, which is more conformationally flexible .
  • Synthetic Utility: Oxetanes are increasingly used in medicinal chemistry for metabolic stability, whereas pyrrolidinones are common in peptide mimetics .
Table 1: Structural Comparison
Property Lithium(1+) 2-(3-Methyl-5-oxopyrrolidin-3-yl)acetate Lithium(1+) 2-(Oxetan-3-yl)acetate
Core Ring System 5-membered pyrrolidinone 4-membered oxetane
Functional Groups Amide, carboxylate Ether, carboxylate
Ring Strain Low High
Hydrogen Bonding Capacity High (amide N–H and carboxylate) Moderate (ether O only)

Alkyltrimethylammonium Compounds (e.g., BAC-C12)

For example:

  • Critical Micelle Concentration (CMC) : BAC-C12 exhibits a CMC of ~8.3 mM (spectrofluorometry) and 8.0 mM (tensiometry), highlighting method-dependent variability . Such data could guide future studies on the micellization behavior of lithium carboxylates.
  • Ionic Mobility : Lithium salts generally exhibit higher ionic conductivity than bulky quaternary ammonium ions, suggesting advantages in battery electrolytes.

Physicochemical and Crystallographic Considerations

  • Puckering Coordinates: The pyrrolidinone ring in the parent acid (1-methyl-5-oxopyrrolidine-3-carboxylic acid) likely adopts a non-planar conformation. Cremer and Pople’s puckering parameters (amplitude $ q $, phase $ \phi $) could quantify this distortion, as applied to cyclopentane derivatives .
  • Crystallographic Validation : SHELX programs, widely used for small-molecule refinement, could resolve the lithium coordination geometry and hydrogen-bonding networks if single-crystal data become available .

Biological Activity

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate, a lithium salt with a pyrrolidine derivative, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H13LiNO3
  • Molecular Weight : 163.1 g/mol
  • CAS Number : 2648948-42-7
  • Purity : ≥95%

The biological activity of this compound is thought to stem from its interaction with various cellular targets. It may modulate enzyme activity, influence neurotransmitter levels, and affect signal transduction pathways. Lithium compounds are known for their ability to inhibit inositol monophosphatase and glycogen synthase kinase 3 (GSK-3), which play significant roles in cellular signaling and neuroprotection .

Antimicrobial Activity

Research indicates that derivatives of the pyrrolidine ring, including this compound, exhibit promising antimicrobial properties. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antimicrobial agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrrolidine derivatives. For example, in vitro tests demonstrated that certain derivatives exert significant cytotoxic effects on A549 lung adenocarcinoma cells. The structure-dependence of these effects indicates that modifications to the pyrrolidine ring can enhance or reduce activity against cancer cells .

CompoundCell LineIC50 (µM)Notes
This compoundA549TBDAnticancer activity under investigation
LenapenemVarious<10Potent against resistant strains
Compound 21A549TBDSelective against multidrug-resistant strains

Case Studies

  • Antibacterial Efficacy : In a comparative study, lithium derivatives were assessed against standard antibiotics. The results indicated that certain lithium compounds showed comparable or superior antibacterial activity against strains resistant to conventional treatments .
  • Cytotoxicity in Cancer Models : In a controlled experiment, this compound was tested alongside known chemotherapeutics like cisplatin. The compound demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells, highlighting its potential as a targeted therapy .

Q & A

Q. What are the recommended synthetic routes for Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrrolidinone derivatives are synthesized using ethanol as a solvent with catalytic piperidine under controlled temperatures (0–5°C, 2 h) to optimize yield and minimize side reactions . Key steps include cyclization of precursor amines or ketones and subsequent lithium salt formation via neutralization with lithium hydroxide.

Q. How can the purity and structural integrity of this compound be verified experimentally?

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm proton environments and carbon connectivity.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation, leveraging programs like SHELXL for refinement .
  • Elemental Analysis : Quantify C, H, N, and Li content to confirm stoichiometry.

Q. What experimental precautions are critical for handling this lithium salt?

Lithium salts are often hygroscopic. Store under inert gas (argon/nitrogen) in anhydrous solvents. Conduct reactions in moisture-free environments (e.g., gloveboxes) to prevent hydrolysis. Safety protocols for eye/respiratory protection (e.g., H319, H335 warnings) should align with SDS guidelines for structurally similar compounds .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

Discrepancies between experimental and modeled data (e.g., bond lengths, angles) require iterative refinement using SHELXL. Employ:

  • Rigid-Body Refinement : For initial low-resolution models.
  • Anisotropic Displacement Parameters : To model atomic vibrations accurately.
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals . Cross-validate with spectroscopic data (e.g., NMR) to resolve ambiguities.

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility.
  • Docking Studies : If bioactive, model interactions with target proteins (e.g., enzymes) using AutoDock/Vina .

Q. How is the puckering conformation of the 3-methyl-5-oxopyrrolidin-3-yl ring analyzed quantitatively?

Apply Cremer-Pople parameters (QQ, θ\theta, ϕ\phi) to define ring puckering. From X-ray

  • Calculate out-of-plane displacements (zjz_j) relative to the mean ring plane.
  • Use software like PARST or PLATON to derive puckering amplitudes and phase angles, distinguishing envelope, half-chair, or boat conformations .

Q. How to address discrepancies between spectroscopic and crystallographic data?

  • Statistical Validation : Compare root-mean-square deviations (RMSD) in bond lengths/angles against databases (e.g., Cambridge Structural Database).
  • Dynamic Effects : NMR may average conformations, while X-ray captures static snapshots. Use variable-temperature NMR to probe conformational exchange.
  • Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., hydrogen bonds) influencing solid-state vs. solution structures .

Q. What methodologies evaluate the compound’s bioactivity in academic research?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization.
  • Cellular Uptake Studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations.
  • Toxicity Profiling : MTT assays assess cytotoxicity in mammalian cell lines .

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